5-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Overview
Description
5-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a chemical compound with the molecular formula C6H3ClIN3 . It is a derivative of pyrazolo[4,3-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including this compound, has been reported in several studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For instance, one study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 2.39±0.1 g/cm3 at 20 °C and 760 Torr .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of a diverse array of heterocyclic structures, contributing significantly to the field of medicinal chemistry and material science. For instance, it has been utilized in Sonogashira-type cross-coupling reactions to generate pyrazolo[4,3-c]pyridines, demonstrating the compound's versatility in constructing complex heterocyclic systems (G. Vilkauskaitė, A. Šačkus, & W. Holzer, 2011). Additionally, it's involved in the synthesis of pyridine-2(1H)-thione derivatives, showcasing its role in generating fused nitrogen and/or sulfur heterocyclic derivatives (M. A. Elneairy, 2010).
Material Science and Optical Applications
The compound's derivatives have been explored for their potential in material science, particularly in the fabrication of heterojunctions and photosensors. Research on pyrazolo[4,3-b]pyridine derivatives has unveiled their monoclinic polycrystalline nature and promising optical properties, such as distinct optical energy gaps, making them suitable for device fabrication and photosensing applications (I. Zedan, F. El-Taweel, & E. El-Menyawy, 2020).
Future Directions
The future directions for the study of 5-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine and related compounds could involve further exploration of their synthesis, properties, and biological activities . For instance, one study suggested that a compound with acceptable activity against TRKA and good plasma stability has potential for further exploration .
Properties
IUPAC Name |
5-chloro-3-iodo-1-methylpyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-12-4-2-3-5(8)10-6(4)7(9)11-12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUHNONQJCEEMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)I)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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